molecular formula C13H12N4O3 B13138243 10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 26891-92-9

10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B13138243
CAS No.: 26891-92-9
M. Wt: 272.26 g/mol
InChI Key: MFOPKEGDSKQWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the class of pteridines, which are bicyclic heterocycles containing fused pyrimidine and pyrazine rings. Pteridines are known for their biological significance, including roles in enzymatic cofactors and pigments .

Preparation Methods

The synthesis of 10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzaldehyde with a pteridine derivative in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, disrupting metabolic pathways essential for the survival of pathogens. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione can be compared with other pteridine derivatives such as:

    Lumazine: Another pteridine derivative known for its role in bacterial luminescence.

    Tetrahydrobiopterin: A cofactor in the synthesis of neurotransmitters.

    Folic Acid: A well-known vitamin involved in DNA synthesis and repair.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

26891-92-9

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

10-(3-hydroxypropyl)benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H12N4O3/c18-7-3-6-17-9-5-2-1-4-8(9)14-10-11(17)15-13(20)16-12(10)19/h1-2,4-5,18H,3,6-7H2,(H,16,19,20)

InChI Key

MFOPKEGDSKQWLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.